molecular formula C6H7FN2O B2387828 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1427013-72-6

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2387828
CAS No.: 1427013-72-6
M. Wt: 142.133
InChI Key: DHVLXVOUHTZLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a fluorinated pyrazole derivative with the molecular formula C₆H₇FN₂O (MW: 142.13 g/mol) and CAS number 1427013-72-6 . It features a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and a formyl (-CHO) group at the 3-position. The compound is stored under inert conditions at 2–8°C to preserve its reactivity and stability . It is commercially available (e.g., from CymitQuimica) but often listed as out of stock, reflecting high demand in pharmaceutical and materials research .

The aldehyde group enables diverse derivatization, making it a versatile intermediate in organic synthesis. Its fluorine substituent enhances metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVLXVOUHTZLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 2-fluoroethyl hydrazine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoroethyl group.

Major Products Formed

    Oxidation: 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(2-Fluoro-ethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the development of bioactive molecules. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer activities. For example, related pyrazole compounds have been studied for their ability to inhibit specific enzymes and modulate receptor functions, suggesting that 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde may share similar therapeutic potentials .

Case Study: Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, a study involving structurally related pyrazoles demonstrated their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests that this compound could be further investigated for similar effects.

Agrochemicals

The unique structure of this compound makes it a candidate for agrochemical applications. Pyrazole derivatives are often explored for their fungicidal and herbicidal properties. The compound's ability to interact with biological systems may lead to the development of new agrochemical agents that are effective against pests while being environmentally friendly .

Case Study: Fungicidal Activity
Research into similar pyrazole compounds has shown promising results in their application as fungicides. For example, derivatives have been tested against various fungal strains with notable success, indicating that this compound could be synthesized and evaluated for its fungicidal properties.

Materials Science

In materials science, this compound is utilized in the synthesis of energetic materials. These materials are designed to enhance the flexibility or processability of plastics and polymers. The compound's incorporation into polymer matrices has demonstrated improved mechanical properties, making it valuable for developing new materials with specific performance characteristics.

Case Study: Energetic Plasticizers
Research indicates that when mixed with known binders, this compound functions effectively as an energetic plasticizer. Studies show that these mixtures exhibit impressive energetic and mechanical properties, which could be beneficial in various industrial applications.

Comparison with Related Compounds

To better understand the uniqueness of this compound, the following table compares it with other pyrazole derivatives:

Compound NameStructure FeaturesUnique Aspects
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehydeContains a trifluoromethyl groupKnown for significant medicinal properties
1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehydeHas ethyl and methyl substitutionsExhibits different biological activities
4-Methyl-1H-pyrazole-3-carbaldehydeMethyl group at position fourPotential use in agrochemical applications

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to the inhibition of key metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Ethoxyethyl Groups : The 2-fluoroethyl group in the title compound offers moderate electronegativity and metabolic stability compared to the ethoxyethyl group in 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde , which improves solubility but may reduce thermal stability .
  • Bulkier Substituents : The propargyloxy-phenyl group in 1-Phenyl-3-(4-propargyloxy-phenyl)-1H-pyrazole-4-carbaldehyde increases steric hindrance, limiting reactivity in cross-coupling reactions but enhancing binding to biological targets .

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a synthetic organic compound featuring a pyrazole ring with a fluoroethyl group and a formyl group. Its molecular formula is C6H7FN2O, and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its interactions with various biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Pyrazole Ring : A five-membered ring containing three carbon atoms and two nitrogen atoms.
  • Fluoroethyl Group : Contributes to its chemical reactivity.
  • Formyl Group : Positioned at the third position of the pyrazole ring, influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Potential use in treating inflammatory conditions.
  • Antitumor : Some derivatives show promise in cancer therapy.
  • Antiviral and Antiparasitic : Exhibiting activity against viruses and parasites.

The exact mechanism of action for this compound remains under investigation. However, similar pyrazole derivatives have been shown to interact with enzymes and receptors, leading to altered biological responses. These interactions may involve:

  • Binding to specific enzymes, affecting their catalytic activity.
  • Modulating receptor activity, influencing signaling pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds. The following table summarizes some notable analogs:

Compound NameStructure FeaturesUnique Aspects
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehydeContains a trifluoromethyl groupKnown for significant medicinal properties
1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehydeEthyl and methyl substitutionsExhibits different biological activities
4-Methyl-1H-pyrazole-3-carbaldehydeMethyl group at position fourPotential use in agrochemical applications

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Antimicrobial Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial effects against strains such as E. coli and S. aureus. The presence of specific functional groups was found to enhance this activity .
  • Anti-inflammatory Effects : Research involving carrageenan-induced edema models showed that some pyrazole compounds displayed anti-inflammatory properties comparable to standard anti-inflammatory drugs like ibuprofen .
  • Antitumor Properties : Investigations into the antitumor potential of pyrazoles revealed that certain derivatives could inhibit tumor cell proliferation in vitro, suggesting their utility in cancer therapy .

Q & A

Q. Basic

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, with coupling to adjacent pyrazole protons (J ≈ 1–2 Hz).
  • IR : A strong C=O stretch at ~1700–1720 cm⁻¹ confirms the aldehyde .

Q. Advanced

  • HSQC and HMBC NMR : Correlate the aldehyde proton to adjacent carbons and pyrazole ring protons, resolving electronic effects from the fluorine substituent.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₆H₆FN₂O: 153.04 g/mol) and fragmentation patterns (e.g., loss of CHO group) .

How does the 2-fluoroethyl group influence the compound's reactivity in further derivatization?

Advanced
The electron-withdrawing fluorine atom stabilizes adjacent positive charges, enhancing electrophilic substitution at the pyrazole ring. However, the fluoroethyl group’s steric bulk may hinder reactions at the 4-position. Computational studies (DFT) predict regioselectivity in cross-coupling reactions (e.g., Sonogashira) at the 5-position due to lower activation energy .

What strategies mitigate challenges in protecting group migration during synthesis?

Advanced
Ethoxyethyl protecting groups are prone to acid-catalyzed migration. Strategies include:

  • Pre-treatment of silica gel : Wash with 5% triethylamine (TEA) in CH₂Cl₂ to neutralize acidity during column chromatography.
  • Catalytic additives : Use ethyl vinyl ether (5%) to stabilize intermediates during migration .

How can computational modeling predict biological interactions of this compound?

Q. Advanced

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The aldehyde group may form Schiff bases with lysine residues.
  • Pharmacokinetics : SwissADME predicts enhanced metabolic stability due to fluorine’s electronegativity, reducing CYP450-mediated oxidation .

What are the limitations of current synthetic methods, and how can they be optimized?

Q. Advanced

  • Oxidation inefficiency : PCC may over-oxidize sensitive groups. Alternatives like TEMPO/NaOCl offer milder conditions.
  • Purification challenges : Replace traditional column chromatography with preparative HPLC for higher-purity isolates (>98%) .

How does the compound's electronic structure affect its UV-Vis absorption profile?

Advanced
TD-DFT calculations reveal a π→π* transition at ~270 nm (ε ≈ 5000 M⁻¹cm⁻¹) for the conjugated aldehyde-pyrazole system. Fluorine substitution red-shifts absorption by 10–15 nm due to inductive effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.